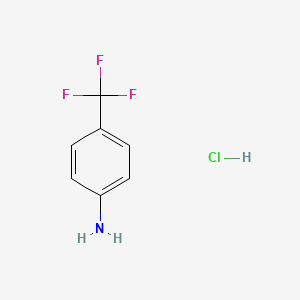

4-Aminobenzotrifluoride hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGDYZDUMJDQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238261 | |

| Record name | 4-(Trifluoromethyl)anilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90774-69-9 | |

| Record name | Benzenamine, 4-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90774-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)anilinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090774699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)anilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)anilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Aminobenzotrifluoride hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 4-Aminobenzotrifluoride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS Number: 90774-69-9), an important intermediate in organic synthesis. This compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] The inclusion of the trifluoromethyl group enhances its reactivity and solubility in various organic solvents, making it a valuable building block in drug development.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is crucial to distinguish these properties from its free base, 4-Aminobenzotrifluoride (CAS 455-14-1), which has notably different characteristics.

| Property | Value | Reference |

| Synonyms | 4-(Trifluoromethyl)aniline hydrochloride, 4-(Trifluoromethyl)anilinium chloride | [1][3][4] |

| CAS Number | 90774-69-9 | [1][3][4] |

| Molecular Formula | C₇H₇ClF₃N | [3] |

| Molecular Weight | 197.59 g/mol | [1][3] |

| Appearance | White to light yellow powder or crystals | [1][5] |

| Melting Point | 200-202 °C | [1][3][6] |

| Boiling Point | 190 °C at 760 mmHg | |

| Solubility | Soluble in water | [6] |

Experimental Protocols

The determination of the physical properties of a compound like this compound follows standardized laboratory procedures to ensure accuracy and reproducibility.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[3] A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[1][6] The sample must be finely powdered to ensure efficient and uniform heat transfer.[3]

-

Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube is placed in the heating block or oil bath of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically around 2°C per minute, especially when approaching the anticipated melting point.[1] An initial rapid heating can be performed to determine an approximate range, followed by a slower, more precise measurement.[7]

-

Observation: The temperature at which the solid first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[6] For a pure substance, this range should be narrow, often within 1°C.[1]

Solubility Determination

Solubility is determined to understand the behavior of the compound in various solvent systems, which is crucial for reaction setup, purification, and formulation.

Methodology (Equilibrium Concentration Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed vial.[8][9]

-

Equilibration: The mixture is agitated or stirred at a constant temperature for a sufficient period (e.g., 20 hours or more) to ensure that equilibrium between the solid and the solution is reached.[9][10]

-

Sample Analysis: After equilibration, the undissolved solid is allowed to settle. A known volume of the clear supernatant is carefully withdrawn.[8]

-

Concentration Measurement: The concentration of the dissolved solid in the supernatant is determined using an appropriate analytical technique. For organic salts, methods like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry can be employed to quantify the amount of the compound.[8][9] The solubility is then expressed as the mass of solute per volume or mass of the solvent.

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent physical and structural characterization of a chemical compound such as this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. 4-Aminobenzotrifluoride (455-14-1) at Nordmann - nordmann.global [nordmann.global]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. 90774-69-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Page loading... [guidechem.com]

- 6. scribd.com [scribd.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. quora.com [quora.com]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(Trifluoromethyl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-(Trifluoromethyl)aniline hydrochloride, a pivotal building block in modern medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and enhances metabolic stability and lipophilicity, making this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This guide details its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in drug development. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and implementation in a research and development setting.

Chemical Identity and Structure

4-(Trifluoromethyl)aniline hydrochloride is the hydrochloride salt of 4-(trifluoromethyl)aniline. The core structure consists of an aniline ring substituted with a trifluoromethyl group at the para-position. The hydrochloride salt form enhances stability and handling properties compared to the free base.

Synonyms: 4-(Trifluoromethyl)anilinium chloride, 4-Aminobenzotrifluoride hydrochloride[1][2] Canonical SMILES: C1=CC(=CC=C1C(F)(F)F)N.Cl

Physicochemical Properties

The integration of the trifluoromethyl group significantly influences the compound's physical and chemical characteristics. The following table summarizes its key quantitative properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃N·HCl | [1][2] |

| Molecular Weight | 197.59 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 202 °C | [1] |

| Boiling Point | 190 °C at 760 mmHg (for free base) | [3] |

| Purity | ≥ 98% (HPLC) | [1][2] |

| CAS Number | 90774-69-9 | [1][2] |

Spectroscopic Data

| Spectroscopy | Data Summary (for 4-(Trifluoromethyl)aniline free base) |

| ¹H NMR | Spectra available in various deuterated solvents (e.g., CDCl₃). Characteristic aromatic proton signals are observed in the range of 6.5-7.5 ppm. The amine protons typically appear as a broad singlet. |

| ¹³C NMR | The spectrum shows distinct signals for the aromatic carbons, with the carbon attached to the CF₃ group exhibiting a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A single sharp peak is expected for the -CF₃ group, providing a clear diagnostic marker for the compound. |

| Mass Spectrometry | The mass spectrum of the free base shows a molecular ion peak (M+) corresponding to its molecular weight (161.12 g/mol ).[4] |

Synthesis and Manufacturing

The industrial preparation of 4-(Trifluoromethyl)aniline hydrochloride typically involves a multi-step process starting from a readily available precursor. A common route is the reduction of 4-nitrobenzotrifluoride followed by salt formation.

A generalized synthesis workflow is outlined below:

-

Nitration: A suitable benzene derivative is nitrated to introduce a nitro group.

-

Reduction: The nitro group is subsequently reduced to an amino group (-NH₂) to form 4-(trifluoromethyl)aniline. This step can be achieved using various reducing agents, such as stannous chloride or through catalytic hydrogenation.[5]

-

Salification: The resulting 4-(trifluoromethyl)aniline is treated with anhydrous hydrogen chloride gas in an appropriate solvent (e.g., acetone, ethanol) to precipitate the hydrochloride salt, which can then be isolated by filtration and drying.[6]

Caption: A generalized three-step synthesis of a trifluoromethyl aniline hydrochloride derivative.

Applications in Drug Development and Research

4-(Trifluoromethyl)aniline hydrochloride is a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. It enhances lipophilicity and can improve metabolic stability, making it a favored moiety in drug design.[7]

Key Application Areas:

-

Pharmaceuticals: It serves as a key starting material for synthesizing various active pharmaceutical ingredients (APIs), particularly in oncology and for treating neurological and cardiovascular conditions.[1] For example, it is a precursor in some synthetic routes for Teriflunomide, an immunomodulatory agent.[7]

-

Agrochemicals: The compound is used in the development of modern herbicides and pesticides, where the CF₃ group contributes to enhanced bioactivity.[1]

-

Materials Science: It is utilized in creating specialty dyes, pigments, and perovskite solar cell materials.[1][8]

The following diagram illustrates the logical role of 4-(Trifluoromethyl)aniline hydrochloride as a foundational chemical building block in the drug discovery pipeline.

Caption: Role of 4-(Trifluoromethyl)aniline HCl as a key starting material in API synthesis.

Experimental Protocols

Protocol for Salification of 4-(Trifluoromethyl)aniline

This protocol describes the conversion of 4-(trifluoromethyl)aniline (free base) to its hydrochloride salt. This method is adapted from a general procedure for the salification of substituted anilines.[6]

Materials:

-

4-(Trifluoromethyl)aniline

-

Acetone (anhydrous)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Reaction flask with a stirrer

-

Gas inlet tube

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

Procedure:

-

In a suitable reaction flask, dissolve 1.0 equivalent of 4-(trifluoromethyl)aniline in approximately 10 volumes of anhydrous acetone.

-

Stir the solution at room temperature until the aniline is completely dissolved, resulting in a clear solution.

-

Bubble anhydrous HCl gas slowly through the solution via a gas inlet tube while maintaining stirring.

-

Continue the gas introduction until the pH of the solution reaches approximately 0.5. A significant amount of solid precipitate will form.

-

Once precipitation is complete, stop the gas flow and filter the solid product using a Büchner funnel.

-

Wash the filter cake with a small volume (e.g., 1-2 volumes) of cold, anhydrous acetone to remove any residual impurities.

-

Dry the collected white to off-white solid in a vacuum oven at 40 °C for 6-8 hours, or until a constant weight is achieved.

-

The final product is 4-(Trifluoromethyl)aniline hydrochloride, which can be characterized by melting point and spectroscopic methods.

Protocol for N-Acylation (Amide Bond Formation)

This protocol provides a general method for using 4-(trifluoromethyl)aniline in a coupling reaction with an acyl chloride, a common step in the synthesis of more complex molecules.[9]

Materials:

-

4-(Trifluoromethyl)aniline

-

Acyl chloride (e.g., Cinnamoyl chloride)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Magnesium sulfate (MgSO₄)

-

Reaction flask with a stirrer and dropping funnel

-

Ice bath

Procedure:

-

Dissolve 1.0 equivalent of 4-(trifluoromethyl)aniline in dichloromethane (approx. 25-30 mL per gram of aniline) in a reaction flask.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate vessel, dissolve 0.7-0.8 equivalents of the desired acyl chloride in a small amount of dichloromethane.

-

Add the acyl chloride solution dropwise to the stirred aniline solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 2-4 hours at the same temperature or let it warm to room temperature. Monitor reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M NaHCO₃ solution and 1 M HCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

-

The product can be further purified by recrystallization or column chromatography.

Conclusion

4-(Trifluoromethyl)aniline hydrochloride is a compound of significant industrial and academic interest. Its unique structural features, conferred by the trifluoromethyl group, make it an indispensable building block for the synthesis of high-value chemical entities, especially in the pharmaceutical sector. The protocols and data presented in this guide offer a foundational resource for researchers engaged in synthetic chemistry and drug discovery, enabling the efficient and reproducible application of this versatile intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Trifluoromethyl)aniline Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 4-(Trifluoromethyl)aniline Hydrochloride | CAS#:90774-69-9 | Chemsrc [chemsrc.com]

- 4. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 6. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 7. jelsciences.com [jelsciences.com]

- 8. 4-(Trifluoromethyl)aniline Hydrochloride | 90774-69-9 | TCI AMERICA [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Aminobenzotrifluoride Hydrochloride

An in-depth search has revealed a significant discrepancy regarding the provided CAS number. The CAS number 90774-69-9 does not correspond to 4-Aminobenzotrifluoride hydrochloride in any major chemical database. In fact, this CAS number appears to be invalid or not publicly assigned to any chemical substance.

The compound commonly known as 4-Aminobenzotrifluoride is also referred to as 4-(Trifluoromethyl)aniline. The CAS number for this free base is 455-14-1 . Its hydrochloride salt, which is the subject of this guide, is often referenced in conjunction with the free base's CAS number by suppliers, though a specific, separate CAS number for the hydrochloride salt is 402-22-2 .

This technical guide will proceed by focusing on This compound (IUPAC name: 4-(Trifluoromethyl)anilinium chloride), using the correct CAS numbers, to provide accurate and relevant information for researchers, scientists, and drug development professionals.

Synonyms: 4-(Trifluoromethyl)aniline hydrochloride, p-Trifluoromethylaniline hydrochloride, 4-(Trifluoromethyl)anilinium chloride CAS Number: 402-22-2 (for hydrochloride salt), 455-14-1 (for free base)

This document provides a comprehensive overview of this compound, a key building block in synthetic chemistry, with a particular focus on its applications in drug discovery and materials science.

Physicochemical Properties

This compound is a crystalline solid. The trifluoromethyl group at the para-position of the aniline ring significantly influences its chemical properties, particularly the basicity of the amino group.

| Property | Value |

| Molecular Formula | C₇H₇ClF₃N |

| Molecular Weight | 197.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 238-242 °C (decomposes) |

| Boiling Point | Not applicable (decomposes) |

| Solubility | Soluble in water |

| pKa | ~3.5 (for the anilinium ion) |

Synthesis and Reactivity

This compound is typically prepared by treating 4-aminobenzotrifluoride (the free base) with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. The resulting salt precipitates and can be isolated by filtration.

General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

The primary reactivity of this compound centers on the amino group. It can undergo a variety of reactions typical for anilines, such as diazotization followed by Sandmeyer or related reactions to introduce a range of functional groups in place of the amino group. It is a crucial precursor for the synthesis of more complex molecules.

Applications in Drug Development

The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a key starting material for introducing the trifluoromethylphenyl moiety into bioactive molecules.

Role in Synthesis of Bioactive Molecules:

One prominent example of its application is in the synthesis of various kinase inhibitors and other therapeutic agents. The general scheme involves using the amine as a nucleophile or modifying it for coupling reactions.

Example Synthetic Pathway Logic:

Caption: A logical pathway for utilizing 4-Aminobenzotrifluoride HCl in drug synthesis.

Experimental Protocols

Protocol: Diazotization of this compound

This protocol outlines a general procedure for the diazotization of this compound, a common first step for further functionalization.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or round-bottom flask

Procedure:

-

Dissolution: Dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and water in a beaker.

-

Cooling: Cool the solution to 0-5 °C using an ice bath with constant stirring. It is critical to maintain this temperature range to ensure the stability of the diazonium salt.

-

Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aniline solution. The addition should be slow to control the exothermic reaction and maintain the temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction for the complete consumption of the starting material. This can be checked by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Use in-situ: The resulting diazonium salt solution is typically unstable and should be used immediately in the next synthetic step (e.g., a Sandmeyer reaction) without isolation.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the diazotization of 4-Aminobenzotrifluoride HCl.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |

Conclusion

This compound, correctly identified by CAS number 402-22-2, is a versatile and important reagent in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where the introduction of the 4-(trifluoromethyl)phenyl group can impart desirable properties to drug candidates. Understanding its properties, reactivity, and proper handling is essential for its effective and safe use in a research and development setting.

Spectral Analysis of 4-Aminobenzotrifluoride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Aminobenzotrifluoride hydrochloride (CAS Number: 90774-69-9). Due to the limited availability of public spectral data for the hydrochloride salt, this document primarily presents data for the corresponding free base, 4-Aminobenzotrifluoride (CAS Number: 455-14-1), also known as 4-(Trifluoromethyl)aniline. The expected spectral changes upon protonation to the hydrochloride salt are discussed based on fundamental principles of spectroscopic analysis.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Synonyms: 4-(Trifluoromethyl)aniline hydrochloride

-

Molecular Formula: C₇H₇ClF₃N

-

Molecular Weight: 197.59 g/mol

-

Appearance: White to light yellow powder or crystals.[1]

Spectral Data Summary

The following tables summarize the available spectral data for 4-Aminobenzotrifluoride. This data is crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

Table 1: ¹H NMR Spectral Data of 4-Aminobenzotrifluoride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.6 | d | 2H | Ar-H (ortho to NH₂) |

| ~7.4 | d | 2H | Ar-H (meta to NH₂) |

| ~3.8 | s (broad) | 2H | NH₂ |

Note: Data is for the free base. For the hydrochloride salt, the aromatic protons, particularly those ortho to the -NH₃⁺ group, are expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positively charged ammonium group. The NH₂ peak will be replaced by a broader NH₃⁺ peak, also shifted downfield.

Table 2: ¹³C NMR Spectral Data of 4-Aminobenzotrifluoride

| Chemical Shift (δ) ppm | Assignment |

| ~114 | Ar-C (ortho to NH₂) |

| ~127 (q) | Ar-C (meta to NH₂) |

| ~125 (q, J ≈ 270 Hz) | CF₃ |

| ~120 (q) | Ar-C (ipso to CF₃) |

| ~149 | Ar-C (ipso to NH₂) |

Note: Data is for the free base. Upon protonation to the hydrochloride salt, the chemical shifts of the aromatic carbons, especially the one bonded to the nitrogen, are expected to change.

Table 3: ¹⁹F NMR Spectral Data of 4-Aminobenzotrifluoride

| Chemical Shift (δ) ppm | Assignment |

| ~ -63 | CF₃ |

Note: The ¹⁹F NMR chemical shift is relatively insensitive to the protonation state of the distant amino group and is expected to be similar for both the free base and the hydrochloride salt.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Key IR Absorptions for 4-Aminobenzotrifluoride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, broad | N-H stretching (amine) |

| 1620 | Medium | N-H bending (amine) |

| 1325 | Strong | C-F stretching (trifluoromethyl group) |

| 1100-1200 | Strong | C-F stretching |

| 830 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Note: For the hydrochloride salt, the N-H stretching region will be significantly different, showing broad absorptions for the -NH₃⁺ group, typically in the 3000-2500 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data for 4-Aminobenzotrifluoride

| m/z | Interpretation |

| 161 | Molecular ion (M⁺) |

| 142 | [M-F]⁺ |

| 111 | [M-CF₃]⁺ |

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base (m/z 161) as the HCl is usually lost in the ionization process.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as acidic protons of the anilinium ion may exchange with deuterium in D₂O.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Parameters: Typical parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[2]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the structural characterization of a chemical compound like this compound using various spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive analysis, it is recommended to acquire spectral data on the specific batch of the hydrochloride salt being used.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Aminobenzotrifluoride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-Aminobenzotrifluoride hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making a thorough understanding of its structural characterization essential. This document outlines predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and analysis, and a visual representation of the analytical workflow.

Predicted NMR Spectral Data

The protonation of the amino group in 4-Aminobenzotrifluoride to its hydrochloride salt significantly influences the chemical shifts of the aromatic protons and carbons. The electron-withdrawing effect of the newly formed ammonium group (-NH₃⁺) deshields the adjacent aromatic nuclei. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on known data for the free base, 4-(Trifluoromethyl)aniline, and the expected effects of protonation on the aniline ring system.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.6 - 7.8 | Doublet | ~8-9 |

| H-3, H-5 | 7.4 - 7.6 | Doublet | ~8-9 |

| -NH₃⁺ | 7.0 - 9.0 | Broad Singlet | N/A |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~135 |

| C-2, C-6 | ~128 |

| C-3, C-5 | ~120 |

| C-4 | ~125 (quartet, ¹JCF ≈ 270 Hz) |

| -CF₃ | ~124 (quartet, ¹JCF ≈ 30 Hz) |

Experimental Protocols

A standardized and meticulous experimental protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Due to the ionic nature of the hydrochloride salt, a polar deuterated solvent is required to ensure complete dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice. Alternatively, deuterated methanol (CD₃OD) can be used. For quantitative NMR, a solution of alkaline deuterated methanol can be employed to neutralize the HCl salt in situ, improving solubility and signal consistency.[1]

-

Dissolution:

-

Transfer to NMR Tube:

-

Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.[3]

-

Ensure the sample height in the tube is between 4-5 cm.

-

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added. However, for hydrochloride salts, referencing to the residual solvent peak is often sufficient and avoids potential reactions.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Workflow and Pathway Diagrams

To visually represent the logical flow of the NMR analysis, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental Workflow for NMR Spectrum Analysis.

This guide provides a foundational understanding for the NMR analysis of this compound. Researchers are encouraged to adapt the provided protocols to their specific instrumentation and experimental goals.

References

An In-Depth Technical Guide to the FT-IR Spectrum of 4-(Trifluoromethyl)aniline Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(trifluoromethyl)aniline hydrochloride. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural confirmation is paramount. This document details the expected vibrational frequencies, provides a thorough interpretation of the spectral data, and outlines a standard experimental protocol for sample analysis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize FT-IR spectroscopy for molecular characterization.

Molecular Structure and Key Vibrational Modes

4-(Trifluoromethyl)aniline hydrochloride is an aromatic amine salt. Its structure is characterized by three primary functional groups, each contributing distinct absorption bands to the infrared spectrum: the ammonium (-NH3+) group, the para-substituted benzene ring, and the trifluoromethyl (-CF3) group. The protonation of the primary amine to an ammonium salt is the most significant feature distinguishing its spectrum from the free base, 4-(trifluoromethyl)aniline.

Caption: Logical relationship between the compound's functional groups and their IR vibrations.

Data Presentation: Predicted FT-IR Absorption Bands

The following table summarizes the predicted characteristic absorption bands for 4-(trifluoromethyl)aniline hydrochloride, based on established vibrational frequencies for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H Stretching | Aromatic Ring |

| 3000 - 2250 | Strong, Broad | N-H Stretching | Ammonium (-NH₃⁺) |

| 1600 - 1500 | Strong | N-H Bending (Asymmetric & Symmetric) | Ammonium (-NH₃⁺) |

| 1600 - 1585 | Medium-Weak | C=C Stretching | Aromatic Ring |

| 1500 - 1400 | Medium-Weak | C=C Stretching | Aromatic Ring |

| 1350 - 1250 | Strong | C-N Stretching | Aromatic Amine Salt |

| 1350 - 1100 | Very Strong | C-F Stretching (Asymmetric & Symmetric) | Trifluoromethyl (-CF₃) |

| 860 - 800 | Strong | C-H Out-of-Plane (OOP) Bending | p-Disubstituted Aromatic Ring |

Detailed Spectral Interpretation

A detailed analysis of the FT-IR spectrum is crucial for unambiguous identification. The spectrum can be divided into several key regions:

-

N-H Stretching Region (3000 - 2250 cm⁻¹): Unlike primary amines which show two sharp peaks, amine salts exhibit strong, very broad absorption bands in this region due to N-H stretching vibrations in the -NH₃⁺ group.[1] This broadening is a result of extensive hydrogen bonding in the solid state.

-

C-H Stretching Region (3100 - 3000 cm⁻¹): Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹.[2][3][4] The presence of medium-intensity peaks in this area confirms the aromatic nature of the compound.

-

Fingerprint Region (1600 - 600 cm⁻¹): This region contains a wealth of structural information.

-

Ammonium Bending: Salts of primary amines show strong bending absorptions between 1600 and 1500 cm⁻¹, which can sometimes overlap with aromatic ring vibrations.[1]

-

Aromatic Ring Stretching: The carbon-carbon stretching vibrations within the aromatic ring typically produce two bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[2]

-

C-F Stretching: The most prominent feature in the spectrum is expected to be the intense and complex absorption bands associated with the C-F stretching of the trifluoromethyl group, typically found between 1350 and 1100 cm⁻¹.[5] The high intensity is due to the large change in dipole moment during the C-F bond vibration.

-

C-N Stretching: The stretching vibration for aromatic C-N bonds is found in the 1335-1250 cm⁻¹ range.[6]

-

Out-of-Plane Bending: The substitution pattern on the benzene ring is confirmed by the C-H out-of-plane (OOP) bending vibrations. For a 1,4-disubstituted (para) ring, a strong band is expected in the 860-800 cm⁻¹ range.[7]

-

Experimental Protocol: KBr Pellet Method

Acquiring a high-quality FT-IR spectrum of solid 4-(trifluoromethyl)aniline hydrochloride is typically achieved using the potassium bromide (KBr) pellet method. This technique minimizes scattering effects and is suitable for crystalline solids.

Methodology:

-

Sample Preparation: Dry approximately 1-2 mg of the 4-(trifluoromethyl)aniline hydrochloride sample and 100-200 mg of spectroscopic grade KBr powder in an oven at ~100 °C to remove any residual moisture.

-

Grinding: Add the dried KBr and the sample to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained.[8] The fine particle size is crucial to reduce light scattering.[8]

-

Pellet Formation: Transfer a portion of the mixture into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Background Spectrum: Place the empty sample holder into the FT-IR spectrometer and acquire a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Carefully place the KBr pellet into the sample holder and position it in the spectrometer's beam path. Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Caption: Standard workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Conclusion

The FT-IR spectrum of 4-(trifluoromethyl)aniline hydrochloride provides a definitive fingerprint for its structural verification. The key identifying features are the broad N-H stretching bands of the ammonium salt, the very strong C-F stretching absorptions of the trifluoromethyl group, and the C-H out-of-plane bending band characteristic of para-substitution. By following the detailed experimental protocol, researchers can obtain high-quality spectra for reliable characterization in drug development and quality control processes.

References

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. eng.uc.edu [eng.uc.edu]

A Comprehensive Technical Guide to the Solubility of 4-Aminobenzotrifluoride Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-aminobenzotrifluoride hydrochloride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to a notable absence of precise quantitative solubility data in publicly available literature, this document focuses on collating existing qualitative information for the hydrochloride salt and quantitative data for its free base form, 4-aminobenzotrifluoride. Furthermore, this guide furnishes detailed experimental protocols to enable researchers to determine precise solubility in their specific solvent systems.

Core Compound Properties

This compound is a white crystalline powder.[1] As the hydrochloride salt of an amine, it is expected to exhibit higher solubility in polar solvents compared to its free base due to its ionic nature.

4-Aminobenzotrifluoride (the free base) is a clear colorless to yellow liquid at room temperature and is soluble in organic solvents while being poorly soluble in water.[2][3]

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for both this compound and its free base, 4-aminobenzotrifluoride. The distinction between the two is critical for experimental design.

Table 1: Solubility of this compound

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | Slightly Soluble[1] | Not Specified | General qualitative observation. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | Not Specified | General qualitative observation. |

| Dimethylformamide | (CH₃)₂NC(O)H | Polar Aprotic | Soluble[1] | Not Specified | General qualitative observation. |

Table 2: Solubility of 4-Aminobenzotrifluoride (Free Base)

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | < 0.1 g/100 mL[4][5][6] | Not Specified | Considered insoluble or very slightly soluble. |

| Toluene | C₇H₈ | Non-Polar | Soluble[7] | Not Specified | General qualitative observation. |

| Hexane | C₆H₁₄ | Non-Polar | Soluble[7] | Not Specified | General qualitative observation. |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[8] | Not Specified | General qualitative observation for amines. |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[8] | Not Specified | General qualitative observation for amines. |

Experimental Protocols for Solubility Determination

Given the scarcity of quantitative data for this compound, the following experimental protocols provide a reliable framework for its determination in various organic solvents.

Method 1: Gravimetric Method for Quantitative Solubility Determination

This method is a straightforward and accurate way to determine the solubility of a compound at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Carefully evaporate the solvent in an oven or vacuum oven at a temperature that will not decompose the solute.

-

Mass Determination: Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it. The difference in mass corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L).

Method 2: Visual Method for Qualitative and Semi-Quantitative Solubility Assessment

This method is useful for rapid screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Initial Addition: Add a small, known amount of this compound (e.g., 10 mg) to a test tube.

-

Solvent Titration: Add the solvent of interest in small, incremental volumes (e.g., 0.1 mL at a time).

-

Mixing: After each addition, vortex the mixture for a set period (e.g., 30-60 seconds).

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Determination: Continue adding solvent until the solid is completely dissolved. The total volume of solvent required to dissolve the initial mass of the solute provides a semi-quantitative measure of solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for experimental solubility determination.

This guide serves as a foundational resource for researchers working with this compound. While quantitative data is currently limited, the provided protocols offer a clear path to obtaining the necessary solubility information for successful experimental design and process development.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. 4-Aminobenzotrifluoride | CAS#:455-14-1 | Chemsrc [chemsrc.com]

- 5. 4-Aminobenzotrifluoride CAS 455-14-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 4-Aminobenzotrifluoride [hqpharmtech.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. moorparkcollege.edu [moorparkcollege.edu]

Technical Guide: Physicochemical Properties and Synthesis of 4-Aminobenzotrifluoride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 4-Aminobenzotrifluoride hydrochloride (also known as 4-(Trifluoromethyl)aniline hydrochloride). This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Its trifluoromethyl group significantly influences its chemical reactivity, solubility, and biological activity, making it a valuable building block in medicinal chemistry.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 202 °C | [1][3] |

| Molecular Formula | C₇H₇ClF₃N | [1] |

| Molecular Weight | 197.59 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1][3] |

| Purity (typical) | ≥ 98% (HPLC) | [1][3] |

| CAS Number | 90774-69-9 | [1] |

| Storage Conditions | Room temperature, under inert gas, in a cool, dark, and dry place.[3] The compound is noted to be hygroscopic. | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of aniline hydrochloride salts is through the reaction of the free aniline with hydrochloric acid. The following is a generalized protocol based on the synthesis of similar compounds.[4]

Materials:

-

4-Aminobenzotrifluoride (free base)

-

Anhydrous solvent (e.g., Methanol, Ethanol, or Diethyl Ether)

-

Anhydrous Hydrogen Chloride (HCl) gas or a solution of HCl in an anhydrous solvent

Procedure:

-

Dissolve 4-Aminobenzotrifluoride in the chosen anhydrous solvent in a reaction vessel equipped with a stirring mechanism.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous HCl gas through the stirred solution or add the anhydrous HCl solution dropwise.

-

Continue the addition of HCl until the pH of the solution is acidic (a pH of approximately 0.5 is cited in a similar synthesis).[4]

-

A precipitate of this compound will form.

-

Collect the solid product by filtration.

-

Wash the filter cake with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Dry the purified white to light yellow solid product under vacuum.

Determination of Melting Point

The melting point of this compound can be determined using the capillary melting point method. This is a standard and widely used technique for determining the melting point of a solid crystalline compound.

Materials:

-

Purified this compound

-

Melting point capillary tube (sealed at one end)

-

Melting point apparatus or an oil bath setup

-

Thermometer

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of melting).

-

The melting point is reported as the range between these two temperatures. For a pure substance, this range is typically narrow.

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Trifluoromethyl)aniline Hydrochloride | 90774-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 4-Aminobenzotrifluoride Hydrochloride

This technical guide provides a comprehensive overview of 4-Aminobenzotrifluoride hydrochloride, a key chemical intermediate in various industrial applications, particularly for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is the salt form of 4-Aminobenzotrifluoride, exhibiting distinct physical and chemical properties crucial for its handling and application in synthesis.

| Property | Value | Reference |

| Molecular Weight | 197.59 g/mol | [1] |

| Molecular Formula | C₇H₇ClF₃N | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 200°C | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and dimethylformamide. | [2] |

The free base, 4-Aminobenzotrifluoride, is a colorless to pale yellow liquid and serves as the precursor to the hydrochloride salt.[3] Its properties are summarized below for reference.

| Property | Value | Reference |

| Molecular Weight | 161.12 g/mol | [4] |

| Molecular Formula | C₇H₆F₃N | [4] |

| Boiling Point | 83°C @ 12 mmHg | [5] |

| Density | 1.283 g/mL at 25°C | [5] |

| Refractive Index | n20/D 1.483 | [5] |

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through the reaction of 4-Aminobenzotrifluoride (the free base) with hydrochloric acid.[2] The free base itself can be synthesized through several routes, with the high-pressure amination of p-chlorobenzotrifluoride being one of the most economically viable methods.[6]

A general workflow for the synthesis is illustrated below:

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4-Aminobenzotrifluoride from p-Chlorobenzotrifluoride and Conversion to Hydrochloride Salt

This protocol is based on the principles of amination of aryl halides.

Materials:

-

p-Chlorobenzotrifluoride

-

Ammonia

-

Cuprous chloride (catalyst)

-

Potassium fluoride (catalyst component)

-

Methanol (solvent)

-

Diethyl ether

-

0.5 M Potassium hydroxide (KOH) solution

-

Anhydrous calcium sulfate (CaSO₄)

-

Anhydrous hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine p-chlorobenzotrifluoride, a catalytic amount of cuprous chloride, potassium fluoride, and methanol as the solvent.

-

Amination: Introduce liquid ammonia into the sealed reactor. Heat the mixture to approximately 200°C for several hours.[7] The progress of the reaction should be monitored by a suitable analytical method such as gas chromatography.

-

Workup and Isolation of Free Base:

-

After cooling the reactor and carefully venting the excess ammonia, remove the product mixture.

-

Distill off the majority of the methanol and any unreacted p-chlorobenzotrifluoride.

-

Dilute the remaining residue with diethyl ether and wash with a 0.5 M KOH solution to remove the copper catalyst and ammonium salts.

-

Separate the organic layer and dry it over anhydrous CaSO₄.

-

Remove the diethyl ether by rotary evaporation to yield crude 4-Aminobenzotrifluoride.

-

Purify the product by vacuum distillation.[7]

-

-

Formation of Hydrochloride Salt:

-

Dissolve the purified 4-Aminobenzotrifluoride in a suitable solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether).

-

Bubble anhydrous hydrochloric acid gas through the solution.

-

The this compound will precipitate out of the solution as a white solid.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Applications in Research and Drug Development

4-Aminobenzotrifluoride and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of organic molecules.

-

Pharmaceuticals: The trifluoromethyl group is a key structural motif in many modern pharmaceuticals.[8] Its presence can significantly enhance a drug's metabolic stability and lipophilicity, which can improve its pharmacokinetic profile.[9]

-

Agrochemicals: This compound is a critical building block for a new generation of herbicides, insecticides, and fungicides.[10] The trifluoromethyl group can increase the bioactivity and stability of the active ingredients.[10]

-

Dyes: It serves as a precursor in the synthesis of various dyes.[8]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[2] The free base, 4-Aminobenzotrifluoride, is toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[11] It is also a combustible liquid.[12]

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[13]

A logical workflow for the safe handling of this chemical is outlined below.

Caption: Safe handling workflow for this compound.

References

- 1. 90774-69-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. chembk.com [chembk.com]

- 3. 4 - Aminobenzotrifluoride Manufacturer, Supplier, Exporter [alphachemikaindia.com]

- 4. 4-Aminobenzotrifluoride | 455-14-1 [chemicalbook.com]

- 5. 4-Aminobenzotrifluoride [hqpharmtech.com]

- 6. Page loading... [guidechem.com]

- 7. US4096185A - Preparation of p-aminobenzotrifluoride - Google Patents [patents.google.com]

- 8. 4-Aminobenzotrifluoride (455-14-1) at Nordmann - nordmann.global [nordmann.global]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. vinyl.hu [vinyl.hu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Stability and Storage of 4-Aminobenzotrifluoride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Aminobenzotrifluoride hydrochloride (CAS Number: 90774-69-9), also known as 4-(Trifluoromethyl)aniline hydrochloride. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in pharmaceutical and agrochemical applications where its role as a key intermediate is prominent.

Core Stability Profile

This compound is a white to light yellow crystalline powder that is generally stable under normal laboratory conditions.[1][2] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The primary degradation pathways for aromatic amines and their salts often involve oxidation, hydrolysis, and photodegradation.

Key Stability Considerations:

-

Oxidation: Like many aniline derivatives, this compound is susceptible to oxidation, which can lead to discoloration (turning yellow or brown) and the formation of impurities.[3] Exposure to air and certain oxidizing agents should be minimized.

-

Moisture: While specific data for the hydrochloride salt is limited, the free base, 4-aminobenzotrifluoride, is known to be moisture-sensitive. Therefore, it is prudent to protect the hydrochloride salt from humidity to prevent potential hydrolysis and degradation.

-

Light: Aromatic amines can undergo photodegradation, especially when exposed to UV light.[3] It is advisable to store the compound in light-resistant containers.

-

Heat: Elevated temperatures can promote thermal degradation. While stable at room temperature, prolonged exposure to high heat should be avoided.[3][4]

Recommended Storage and Handling

Proper storage is paramount to maintaining the purity and stability of this compound. The following table summarizes the recommended storage conditions and incompatibilities based on available safety data sheets and chemical properties.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature.[1] For long-term storage, refrigeration (2-8°C) is advisable.[3] | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[2][5] | Prevents exposure to moisture and atmospheric oxygen, reducing the risk of hydrolysis and oxidation. |

| Light Exposure | Store in a light-resistant container. | Protects the compound from photodegradation. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[2][6] | Contact with these substances can cause vigorous reactions and accelerate degradation. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, insights can be drawn from related compounds. Forced degradation studies on teriflunomide, a drug that can degrade to 4-(trifluoromethyl)aniline, show that the aniline moiety is susceptible to degradation under acidic, oxidative, and thermal stress.[7]

Potential degradation of this compound could involve:

-

Hydrolysis: The amine salt could potentially hydrolyze back to the free amine and hydrochloric acid, particularly in the presence of moisture.

-

Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored impurities and polymeric byproducts.

-

Photodegradation: UV light can induce the formation of reactive species that can lead to the degradation of the aromatic ring and the amine group.[3]

Experimental Protocols for Stability Assessment

To thoroughly evaluate the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

General Protocol for Forced Degradation Studies:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C).

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C).

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose a solid sample or a solution to UV and visible light in a photostability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.[8]

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.

General HPLC Method for Stability Analysis:

-

Column: A reverse-phase C18 column is typically suitable for separating aromatic amines and their degradation products.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

-

Quantification: Quantify the parent compound and degradation products by comparing their peak areas to those of a reference standard.

Visualizing Stability and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships in stability and a typical experimental workflow.

Caption: Factors influencing the stability of this compound.

Caption: General workflow for forced degradation stability testing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Health and Safety Information for 4-Aminobenzotrifluoride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 4-Aminobenzotrifluoride hydrochloride (CAS No: 90774-69-9). The information is compiled from various safety data sheets and scientific resources to ensure a thorough overview for professionals handling this compound. This guide also includes data on the free base, 4-Aminobenzotrifluoride (CAS No: 455-14-1), as its toxicological properties are closely related and more extensively documented.

Chemical and Physical Properties

This compound is the salt form of 4-Aminobenzotrifluoride. The hydrochloride salt is typically a white crystalline powder, while the free base is a colorless to pale yellow liquid.[1][2] Key physicochemical properties for both forms are summarized below for easy comparison.

| Property | This compound | 4-Aminobenzotrifluoride (Free Base) |

| CAS Number | 90774-69-9[3] | 455-14-1[4] |

| Molecular Formula | C7H7ClF3N[3] | C7H6F3N[4] |

| Molecular Weight | 197.59 g/mol [3] | 161.12 g/mol [1] |

| Appearance | White crystalline powder | Colorless to pale yellow liquid[1][2] |

| Melting Point | Approximately 170-200°C | 3-8°C[2][5] |

| Boiling Point | Not available | 83°C at 12 mmHg[1][6] |

| Flash Point | Not available | 86-87°C[1][7] |

| Density | Not available | ~1.283 g/mL at 25°C[1] |

| Solubility | Slightly soluble in water; soluble in ethanol and dimethylformamide | <0.1 g/100 mL in water[5][8] |

Hazard Identification and Classification

Both this compound and its free base are considered hazardous chemicals. The GHS classification for the free base is more extensively reported and indicates significant health and environmental hazards.

This compound:

-

GHS Classification: Irritant[3]

-

Hazard Statements:

4-Aminobenzotrifluoride (Free Base):

-

GHS Pictograms:

-

Signal Word: Danger[10]

-

Hazard Statements:

-

H301: Toxic if swallowed

-

H312: Harmful in contact with skin[4]

-

H315: Causes skin irritation[4]

-

H331: Toxic if inhaled[10]

-

H335: May cause respiratory irritation[4]

-

H341: Suspected of causing genetic defects[4]

-

H372/H373: Causes damage to organs through prolonged or repeated exposure[4][10]

-

H410: Very toxic to aquatic life with long lasting effects[4]

-

Toxicological Data

The toxicological data for 4-Aminobenzotrifluoride (free base) provides insight into its potential health effects.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 58 - 128 mg/kg | [7][11][12] |

| LD50 | Rat | Dermal | >2000 mg/kg | [7][11][12] |

| LD50 | Mouse | Intraperitoneal | 101 mg/kg | [5] |

| TDLo | Rat | Oral | 58 mg/kg/3D-I | [5] |

Toxic Effects (TDLo): Endocrine changes in spleen weight, changes in bone marrow, and changes in erythrocyte count have been observed.[5]

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.[13]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually females, as they are often slightly more sensitive) are used.[13]

-

Housing and Fasting: Animals are housed in appropriate conditions for at least 5 days to acclimatize.[13] Food is withheld overnight before dosing.[14]

-

Dose Preparation and Administration: The test substance is typically administered in a single dose by gavage using a stomach tube.[14] An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[14] The volume administered should generally not exceed 1 mL/100g of body weight.[15]

-

Procedure: A stepwise procedure is used with fixed dose levels (5, 50, 300, and 2000 mg/kg).[13] A sighting study may be performed to determine the appropriate starting dose.[13]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[13] Observations are recorded systematically for each animal.[13]

-

Data and Reporting: A full report includes details of the test animals, substance, dose levels, and all observed effects.[14]

Skin Irritation/Corrosion Test (Based on OECD Guideline 439)

Objective: To determine the potential of a substance to cause skin irritation.[16]

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model is used, which mimics the upper layers of human skin.[16][17]

-

Procedure:

-

Viability Assessment: Tissue viability is measured using a colorimetric assay (MTT test), which quantifies the metabolic activity of viable cells.[10][19]

-

Classification:

Acute Eye Irritation/Corrosion Test (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause acute eye irritation or corrosion.[20]

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are typically used.[20]

-

Pre-Test Evaluation: A weight-of-evidence analysis of existing data is performed to avoid unnecessary animal testing.[21] Substances known to be corrosive or severely irritating to the skin are not tested in the eye.[21]

-

Procedure:

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[23] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[20] The observation period can be extended up to 21 days to assess the reversibility of effects.[20][23]

-

Confirmation: If an irritant effect is observed in the initial test, a confirmatory test may be conducted sequentially in additional animals.[24]

Visualizations

Experimental Workflow for Chemical Safety Assessment

Caption: Tiered testing strategy for chemical safety assessment.

Generalized Metabolic Pathway of Aromatic Amines

Caption: Bioactivation and detoxification pathways of aromatic amines.

Handling and Safety Precautions

Engineering Controls:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[9][25]

-

Ensure safety showers and eye wash stations are readily available.[25]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[25]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin exposure.[4][25]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[4]

Handling and Storage:

-

Keep away from heat, sparks, and open flames.[2]

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[2][9]

-

Incompatible with strong oxidizing agents and acids.[12]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][25]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap. Seek medical attention if irritation develops.[4][9]

-

Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][9]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][12]

-

Specific Hazards: Combustible liquid.[4][12] Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][12] Containers may explode when heated.[12]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][12]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent product from entering drains or waterways.[4]

-

Containment and Cleanup: Absorb spill with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[4]

This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling.

References